REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1.[CH3:13]CN(C(C)C)C(C)C.Cl[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24]>C(Cl)Cl>[CH2:1]([O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])[CH:6]=1)[CH3:13]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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COC(CC1=CC(=CC=C1)N)=O
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Name
|
|
Quantity
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28.5 mL
|
Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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21.1 mL
|
Type
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reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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WASH
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Details
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The reaction was washed with 1 M HCl, water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Type
|
CUSTOM
|
Details
|
as is for the next step reaction
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |